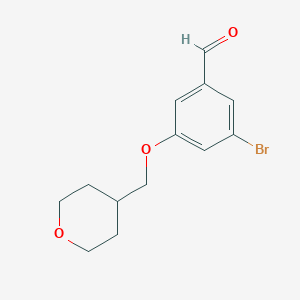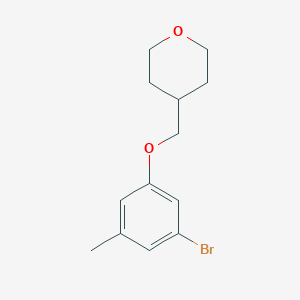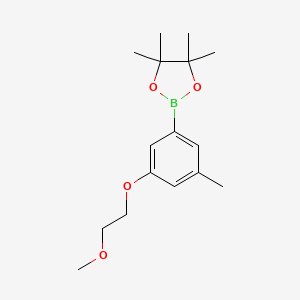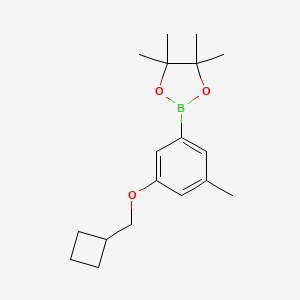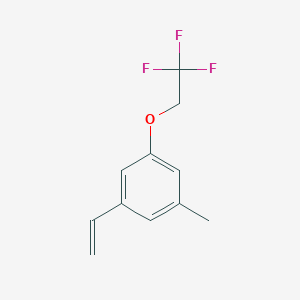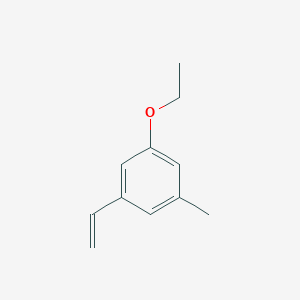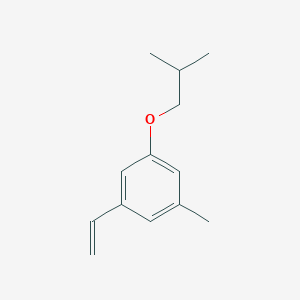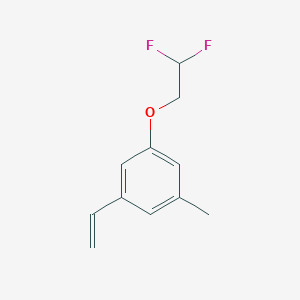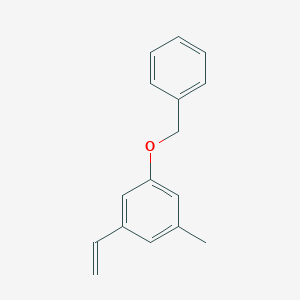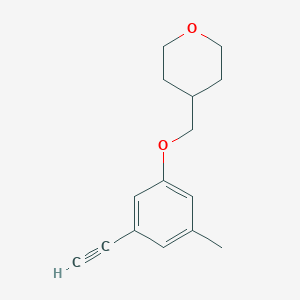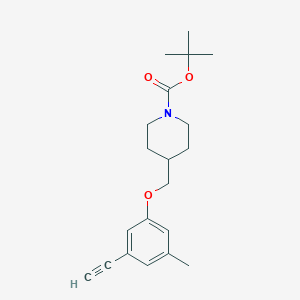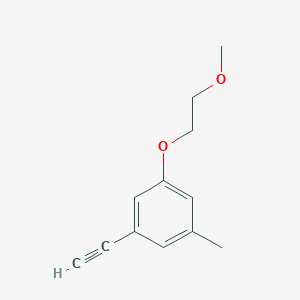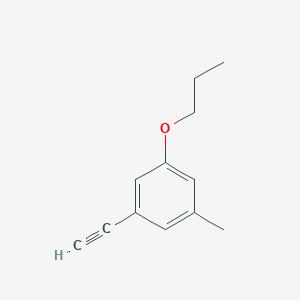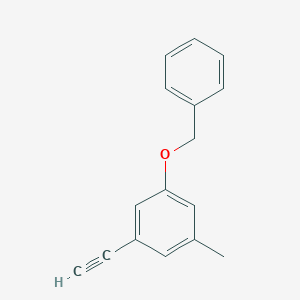
1-(Benzyloxy)-3-ethynyl-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-ethynyl-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, an ethynyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-3-ethynyl-5-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynyl-5-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Another method involves the Sonogashira coupling reaction, where 3-iodo-5-methylphenol is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The resulting product is then benzylated using benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by benzylation. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-ethynyl-5-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: 1-(Benzyloxy)-3-carboxy-5-methylbenzene.
Reduction: 1-(Benzyloxy)-3-ethyl-5-methylbenzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-ethynyl-5-methylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-ethynyl-5-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
1-(Benzyloxy)-3-ethynyl-5-methylbenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-3-ethynylbenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-(Benzyloxy)-5-methylbenzene: Lacks the ethynyl group, which limits its use in click chemistry.
1-(Methoxy)-3-ethynyl-5-methylbenzene: The methoxy group is less bulky than the benzyloxy group, potentially affecting steric interactions and reactivity.
Properties
IUPAC Name |
1-ethynyl-3-methyl-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCPXZIYEFYTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
